Nitryl tetrafluoroborate

CAS No.:

Cat. No.: VC14382389

Molecular Formula: BF4HNO2-

Molecular Weight: 133.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | BF4HNO2- |

|---|---|

| Molecular Weight | 133.82 g/mol |

| IUPAC Name | nitrous acid;tetrafluoroborate |

| Standard InChI | InChI=1S/BF4.HNO2/c2-1(3,4)5;2-1-3/h;(H,2,3)/q-1; |

| Standard InChI Key | MSXLXAUEYQPTTG-UHFFFAOYSA-N |

| Canonical SMILES | [B-](F)(F)(F)F.N(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

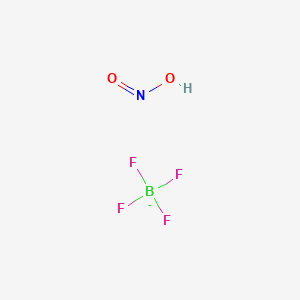

Nitryl tetrafluoroborate, systematically named as nitronium tetrafluoroborate, has the molecular formula BF₄HNO₂ . The compound consists of a nitronium ion (NO₂⁺) paired with a tetrafluoroborate counterion (BF₄⁻). Alternative names include nitryl fluoborate and EINECS 237-533-5 . Its IUPAC designation, nitrous acid; tetrafluoroborate, reflects the ionic interaction between the protonated nitronium species and the boron-based anion .

Structural Analysis

The 2D structure of NO₂BF₄, as depicted in PubChem, shows a linear nitronium cation (O=N⁺=O) adjacent to a tetrahedral BF₄⁻ anion . Computational models confirm the planarity of the NO₂⁺ moiety, with N–O bond lengths of approximately 1.15 Å, consistent with double-bond character . The BF₄⁻ anion exhibits B–F bond lengths of 1.30 Å, characteristic of sp³ hybridization at the boron center . Despite attempts to generate 3D conformers, computational limitations prevent full conformational analysis due to the compound’s ionic nature .

Table 1: Key Structural Parameters of NO₂BF₄

| Parameter | Value |

|---|---|

| N–O bond length | 1.15 Å |

| B–F bond length | 1.30 Å |

| Molecular weight | 133.82 g/mol |

| Density | 1.21 g/cm³ at 20°C |

Spectroscopic Identification

The compound’s InChIKey (MSXLXAUEYQPTTG-UHFFFAOYSA-N) and SMILES notation (B-(F)(F)F.N(=O)O) provide unambiguous identifiers for database searches . Infrared spectroscopy reveals strong absorption bands at 1,400 cm⁻¹ (N–O asymmetric stretch) and 1,050 cm⁻¹ (B–F symmetric vibration) . ¹⁴N NMR studies in CFCl₃ solvent confirm the presence of the nitronium ion through a resonance at −50 ppm, distinct from nitrosonium (NO⁺) or nitrate (NO₃⁻) species .

Synthesis and Industrial Production

Historical Methods

Early synthetic routes involved the direct reaction of nitronium fluoride with boron trifluoride at cryogenic temperatures :

This method, while straightforward, required stringent anhydrous conditions and yielded impure products due to side reactions with moisture .

Modern Optimized Protocols

Contemporary synthesis leverages nitric anhydride (N₂O₅) as a nitronium source. In a typical procedure :

-

Dissolution: 1 mol of N₂O₅ is dissolved in 150 g of nitromethane at −20°C.

-

Acidification: 1 mol of anhydrous HF is added to protonate the nitric anhydride.

-

BF₃ Saturation: Gaseous BF₃ is introduced, precipitating NO₂BF₄ as a white solid.

-

Isolation: The product is filtered, washed with Freon-113, and vacuum-dried at 40–50°C, achieving yields of 92–94% .

Table 2: Synthetic Conditions and Yields

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NO₂F + BF₃ | Gaseous | −50°C | 75 |

| N₂O₅ + HF + BF₃ | Nitromethane | −20°C | 94 |

| HNO₃ (100%) + HF + BF₃ | Dichloromethane | 0°C | 80 |

Scalability and Industrial Considerations

Large-scale production faces challenges in handling corrosive HF and BF₃ gases. Advances in flow chemistry have enabled continuous synthesis by mixing pre-cooled streams of N₂O₅ and BF₃ in HF-doped solvents, minimizing thermal degradation .

Reactivity and Mechanistic Insights

Electrophilic Nitration

NO₂BF₄ serves as a nitronium ion donor in aromatic nitration. For example, benzene reacts in nitromethane to yield nitrobenzene via a two-step mechanism :

The BF₄⁻ anion stabilizes the transition state, enhancing reaction rates compared to traditional HNO₃/H₂SO₄ systems .

Reaction with Hydrogen Cyanide

In a solvent-free system, HCN and NO₂BF₄ react at 0°C to produce N₂O and CO :

Low-temperature ¹⁴N NMR studies identified the intermediate CN–NO₂, which undergoes cleavage to form final products . Ab initio calculations at the MP2 level suggest stabilization via negative hyperconjugation between the nitronium and cyanide moieties .

Oxidative Properties

NO₂BF₄ oxidizes carbon monoxide to CO₂ in the presence of residual NO₂⁺ :

This reactivity is exploited in gas purification systems to remove CO contaminants .

Applications in Organic Synthesis

Nitration of Aromatic Compounds

NO₂BF₄ outperforms mixed acid (HNO₃/H₂SO₄) in regioselective nitration of deactivated aromatics. For instance, nitrobenzene derivatives form para-substituted products with 85–90% selectivity under mild conditions .

Synthesis of Energetic Materials

The compound’s high oxygen balance (24.5%) makes it valuable in formulating explosives. Reaction with glycidyl azide polymer (GAP) yields energetic binders with enhanced detonation velocities .

Catalysis

In Friedel-Crafts alkylation, NO₂BF₄ activates alkyl halides by generating carbocation intermediates. For example, toluene reacts with tert-butyl chloride to form 4-tert-butyltoluene in 78% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume